molecular formula C9H3Cl2NO2 B12891460 7,8-Dichloroquinoline-5,6-dione CAS No. 26276-80-2

7,8-Dichloroquinoline-5,6-dione

Cat. No.: B12891460
CAS No.: 26276-80-2
M. Wt: 228.03 g/mol
InChI Key: WHWPNTUQVJCGBN-UHFFFAOYSA-N
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Description

7,8-Dichloroquinoline-5,6-dione is a synthetically accessible quinolinequinone derivative that serves as a versatile building block in medicinal chemistry and chemical biology. Its core structure is a privileged scaffold in drug discovery, particularly for developing anticancer agents. The quinoline-5,6-dione moiety is a key pharmacophore found in potent antitumor antibiotics such as streptonigrin . Researchers value this compound for its role as a precursor in the synthesis of complex polyheterocyclic systems, including various aza-fluorene and indolizinoquinoline-dione structures, via regioselective substitution reactions . These synthesized derivatives have shown significant biological activities, such as potent cytotoxicity against various human cancer cell lines and strong antibacterial activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action for this class of compounds often involves redox cycling. The quinone moiety can be enzymatically reduced by enzymes such as DT-diaphorase (NQO1), which is frequently overexpressed in tumor cells, leading to the generation of reactive oxygen species (ROS) and causing oxidative stress that triggers apoptosis in cancer cells . Furthermore, some derivatives have been identified as potent inhibitors of topoisomerase enzymes, including DNA gyrase and topoisomerase IV, which are critical targets for antibacterial and anticancer therapies . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26276-80-2

Molecular Formula

C9H3Cl2NO2

Molecular Weight

228.03 g/mol

IUPAC Name

7,8-dichloroquinoline-5,6-dione

InChI

InChI=1S/C9H3Cl2NO2/c10-5-6(11)9(14)8(13)4-2-1-3-12-7(4)5/h1-3H

InChI Key

WHWPNTUQVJCGBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C(=O)C2=O)Cl)Cl)N=C1

Origin of Product

United States

Synthetic Methodologies for 7,8 Dichloroquinoline 5,6 Dione and Its Derivatives

Established Synthetic Routes to the Quinoline-Dione Core

The formation of the fundamental quinoline-dione structure relies on two primary stages: the assembly of the bicyclic quinoline (B57606) ring and the subsequent generation of the ortho-quinone functionality.

Oxidative Strategies for Quinone Formation

The conversion of a quinoline precursor to a quinoline-dione is typically achieved through oxidation. The choice of oxidant and substrate is critical for achieving high yields and regioselectivity. A common and effective strategy involves the oxidation of a dihydroxyquinoline. For the synthesis of a quinoline-5,6-dione, the corresponding 5,6-dihydroxyquinoline serves as an ideal precursor. epa.gov Various oxidizing agents can be employed for this transformation, with reagents like Fremy's salt (potassium nitrosodisulfonate) or ceric ammonium (B1175870) nitrate (B79036) (CAN) being effective for the oxidation of hydroquinones to quinones.

Furthermore, oxidative dehydrogenation of tetrahydroquinolines can yield the aromatic quinoline ring, which can then be further functionalized. organic-chemistry.org Modern photocatalytic methods, which can operate under mild conditions, also present a viable strategy for such oxidative processes. uni-regensburg.de The versatility of the quinone scaffold itself allows it to participate in and facilitate a wide range of light-driven redox transformations. uni-regensburg.de

Cyclization Pathways for Quinoline Ring System Assembly

The assembly of the core quinoline ring system is a well-established field in organic chemistry, with several named reactions providing versatile entry points to substituted quinolines. These methods typically involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds or other suitable precursors. mdpi.commdpi.com The choice of reaction depends on the desired substitution pattern on the final quinoline product.

Key classical methods for quinoline synthesis that can be adapted to produce precursors for the target molecule are summarized below.

Reaction Name Reactants General Description Reference(s)
Skraup Synthesis Aniline, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene)A harsh but effective method for producing unsubstituted or simply substituted quinolines. researchgate.net
Doebner-von Miller Reaction Aniline, α,β-unsaturated carbonyl compound, acid catalystA more versatile variation of the Skraup synthesis that allows for a wider range of substitutions. researchgate.net
Combes Synthesis Aniline, β-diketone, acid catalystYields 2,4-disubstituted quinolines through the acid-catalyzed cyclization of an enamine intermediate. researchgate.net
Friedländer Synthesis 2-aminobenzaldehyde or 2-aminoketone, compound with α-methylene groupA condensation reaction that forms the quinoline ring by creating a bond between the benzene (B151609) and pyridine (B92270) rings. nih.gov
Gould-Jacobs Reaction Aniline, ethyl ethoxymethylenemalonateA multi-step process involving condensation, thermal cyclization, saponification, and decarboxylation to yield 4-hydroxyquinolines. orgsyn.org

Modern approaches often leverage transition-metal catalysis to achieve oxidative annulation, providing efficient and regioselective pathways to complex quinolines under milder conditions. mdpi.comfrontiersin.orgfrontiersin.org

Strategic Approaches for Dichlorination at C7 and C8 Positions

Achieving the specific 7,8-dichloro substitution pattern on the quinoline-5,6-dione scaffold presents a significant regiochemical challenge. Direct dichlorination of the unsubstituted quinoline core is unlikely to be selective. Therefore, strategic, precursor-mediated approaches are required.

Direct Halogenation Protocols and Reagents

Direct electrophilic halogenation of the unsubstituted quinoline ring typically occurs at the C3, C5, C6, and C8 positions, depending on the reaction conditions and the directing effects of the nitrogen atom. Simultaneous and selective chlorination at both C7 and C8 is not a standard transformation. Halogenating agents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and molecular halogens are commonly used, but their application without a directing group would likely lead to a mixture of isomers. rsc.orgresearchgate.net

The use of directing groups, which pre-activate specific C-H bonds towards functionalization, is a more viable strategy for achieving regiocontrol in halogenation. rsc.org However, for a direct protocol, achieving the 7,8-dichloro pattern would be exceptionally difficult.

Precursor-Mediated Halogenation Methodologies

A more plausible strategy for synthesizing 7,8-dichloroquinoline-5,6-dione involves the use of a quinoline precursor that is already functionalized in a way that directs chlorination to the desired positions or contains a group that can be chemically converted into a chlorine atom.

One potential pathway involves starting with a pre-existing 8-substituted quinoline. For instance, an 8-aminoquinoline (B160924) or 8-hydroxyquinoline (B1678124) derivative can be used. The amino or hydroxyl group is a strong activating group that can direct electrophiles to specific positions. While halogenation of 8-hydroxyquinoline often leads to 5,7-dihalo products, a multi-step sequence could be envisioned. scispace.commdpi.com

A robust and highly versatile method for introducing a halogen is the Sandmeyer reaction , which converts an aromatic amino group into a halide via a diazonium salt intermediate. organic-chemistry.org A hypothetical but chemically sound route could be:

Synthesis of 7-Chloro-8-nitroquinoline : Nitration of 7-chloroquinoline. The regioselectivity of this step would be crucial.

Reduction : Reduction of the nitro group at the C8 position to an amino group, yielding 8-amino-7-chloroquinoline.

Sandmeyer Reaction : Conversion of the 8-amino group to a chloro group using sodium nitrite (B80452) in the presence of hydrochloric acid and a copper(I) chloride catalyst. nih.govbg.ac.rs This would yield the desired 7,8-dichloroquinoline (B1357640).

Alternatively, a cyclization approach using a pre-halogenated starting material, such as 2,3-dichloroaniline , in a reaction like the Skraup or Doebner-von Miller synthesis could directly install the 7,8-dichloro pattern on the quinoline ring.

Another potential precursor is 8-chloro-7-hydroxyquinoline , for which a synthesis has been reported. dissertation.com The conversion of the C7-hydroxyl group to a chlorine atom, while not trivial, could be attempted through its conversion to a better leaving group (e.g., a tosylate or triflate) followed by nucleophilic substitution with a chloride source. Once the 7,8-dichloroquinoline scaffold is obtained, oxidation of the C5 and C6 positions would be the final step to yield the target dione (B5365651).

Advanced Derivatization of the this compound Scaffold

The this compound scaffold possesses multiple reactive sites, making it a versatile platform for advanced derivatization. The primary sites for modification are the electrophilic quinone ring and the two carbon-chlorine bonds.

Studies on the closely related isomer, 6,7-dichloroquinoline-5,8-dione (B1222834), demonstrate that the chlorine atoms can be selectively displaced by various nucleophiles. researchgate.net It is highly probable that the C7 and C8 chlorine atoms in the target molecule would undergo similar nucleophilic aromatic substitution reactions with amines, thiols, and other nucleophiles. tandfonline.com This allows for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been successfully applied to dihaloquinoline-diones to form new carbon-carbon bonds. researchgate.net This enables the attachment of aryl or vinyl groups at the C7 and C8 positions, significantly expanding the chemical space accessible from this scaffold.

The ortho-quinone moiety is also reactive. It can participate in Michael addition reactions with suitable nucleophiles and can act as a dienophile in Diels-Alder reactions to construct new polycyclic systems. The reaction of 6,7-dichloroquinoline-5,8-dione with transition metals has been shown to lead to an unexpected rearrangement to form ortho-quinone metal complexes, highlighting the unique reactivity of the quinone system. rsc.org These derivatization strategies underscore the potential of this compound as a valuable intermediate in the synthesis of diverse and complex heterocyclic compounds.

Nucleophilic Substitution Reactions on the Quinone and Pyridine Rings

The this compound scaffold possesses two reactive chlorine atoms at positions 7 and 8, making it susceptible to nucleophilic substitution reactions. These reactions provide a straightforward route to functionalized derivatives.

The chlorine atoms on the quinoline-5,6-dione ring can be displaced by various amines to yield amino-substituted derivatives. Palladium-catalyzed Buchwald-Hartwig amination has been effectively employed for the synthesis of 6-arylamino derivatives of disubstituted quinolinequinones. researchgate.netscienceopen.com Studies have shown that the reaction of 6,7-dichloroquinoline-5,8-dione with electron-rich anilines selectively produces monoamine derivatives in high yields. ftstjournal.comresearchgate.net In contrast, reactions with electron-deficient anilines can lead to the formation of diamine and more complex products. ftstjournal.comresearchgate.net

The regioselectivity of amination is influenced by the electronic effects of the quinone system. Nucleophilic attack is generally favored at the C-6 position due to the mesomeric effect, which is enhanced by the nitrogen atom in the pyridine ring. ftstjournal.com This selective reactivity allows for the controlled synthesis of specific isomers.

Table 1: Examples of Amination Reactions

Reactant Reagent Product Reference
6,7-Dichloroquinoline-5,8-dione Electron-rich anilines 6-Arylamino-7-chloro-5,8-quinolinedione ftstjournal.comresearchgate.net
6,7-Dichloroquinoline-5,8-dione Electron-deficient anilines Diamine and complex derivatives ftstjournal.comresearchgate.net

Thiolation reactions introduce sulfur-containing functional groups onto the quinoline-5,6-dione core. These reactions can be achieved by reacting the dichloro-substituted quinone with various thiols. For instance, the reaction of 6,7-dichloroquinoline-5,8-dione with thiosulfonic acid salts has been reported. biointerfaceresearch.com Furthermore, the synthesis of 6,7-bis(arylthio)-phthalazine-5,8-diones suggests that similar thiolation can be applied to the quinoline-5,8-dione system. researchgate.net

Active methylene (B1212753) compounds, which possess a CH2 group flanked by two electron-withdrawing groups, are versatile nucleophiles in reactions with this compound. These reactions often lead to the formation of new heterocyclic rings fused to the quinoline framework. The interaction of 6,7-dichloroquinoline-5,8-dione with active methylene compounds in the presence of a base like pyridine can result in the formation of indolizino[2,3-g]quinoline-5,12-diones. grafiati.comcas.cz

The reaction of 6,7-dichloroquinoline-5,8-dione with active methylene reagents such as ethyl acetoacetate (B1235776), acetylacetone, and dimethyl (2-oxopropyl)phosphonate can yield two isomeric furoquinolinedione products, the N,O-anti and N,O-syn isomers. nih.gov

Table 2: Reactions with Active Methylene Compounds

Active Methylene Compound Product Type Reference
Ethyl acetoacetate Furoquinolinedione isomers nih.gov
Acetylacetone Furoquinolinedione isomers nih.gov
Dimethyl (2-oxopropyl)phosphonate Furoquinolinedione isomers nih.gov

Annulation and Heterocyclic Ring-Forming Reactions

Annulation reactions involving this compound are crucial for constructing more complex, polycyclic systems. These reactions often proceed through initial nucleophilic attack followed by cyclization.

The synthesis of furoquinolinediones can be achieved through the reaction of 6,7-dichloroquinoline-5,8-dione with active methylene compounds. cas.cz For example, reacting 6,7-dichloroquinoline-5,8-dione with ethyl 3-oxopentanoate, ethyl 4-methyl-3-oxopentanoate, or ethyl 3-oxo-3-phenylpropanoate yields two furoquinolinedione isomers. nih.gov These reactions can be performed as a one-pot synthesis. nih.gov The resulting furoquinolinedione derivatives can be further modified; for instance, bromination of a 2-methyl substituted furoquinolinedione can lead to mono- and di-bromo derivatives, which can then undergo nucleophilic substitution with amines. nih.gov

Isoxazoloquinolinedione derivatives can be synthesized from 6,7-dichloroquinoline-5,8-dione through a one-pot reaction with nitroacetate (B1208598) materials. nih.gov Another route involves the reaction of 6,7-dichloroquinoline-5,8-dione with ethyl nitroacetate, which can produce two isomers with an isoxazole (B147169) ring. nih.gov The cyclization between a 7-bromoquinolinedione and various oximes in the presence of sodium hypochlorite (B82951) and triethylamine (B128534) also affords isoxazoloquinolinedione products. nih.gov

Benzo[g]quinoxaline-5,10-dione Formation

One common approach to forming the benzo[g]quinoxaline-5,10-dione ring system involves the condensation of 2,3-diamino-1,4-naphthoquinone with various α-dicarbonyl compounds. mdpi.com This method provides a versatile route to a range of substituted benzo[g]quinoxaline-5,10-diones. mdpi.com The reaction of 2,3-dichloro-1,4-naphthoquinone is a frequently employed starting point for creating these heteroannulated quinoxaline (B1680401) structures through a multi-step synthesis. mdpi.com

Furthermore, polycyclic benzoquinoxalinediones can be prepared by reacting 2,3-diamino-1,4-naphthoquinone with other diones like naphthalene-1,2-dione, phenanthrene-9,10-dione, and 1,10-phenanthroline-5,6-dione (B1662461) in acetic acid. mdpi.com These reactions lead to the formation of complex fused-ring systems. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Transition metal-catalyzed cross-coupling reactions are powerful techniques for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comwiley.com The Suzuki-Miyaura coupling, in particular, has been successfully applied to halo-quinones. core.ac.uk

The synthesis of new derivatives of 6,7-dibromoquinoline-5,8-dione (B3062177) and 6,7-dichloroquinoline-5,8-dione has been achieved through a palladium/Sphos-mediated Suzuki-Miyaura cross-coupling reaction. dntb.gov.uaresearchgate.net This methodology allows for the introduction of various aryl groups onto the quinoline-5,8-dione core. The required 6,7-dihaloquinoline-5,8-dione intermediates are typically prepared in a three-step sequence starting from 8-hydroxyquinoline. researchgate.net The development of efficient ligands has made it possible for otherwise less reactive aryl chlorides to participate effectively in these coupling reactions. researchgate.net

Condensation Reactions (e.g., Friedländer Condensation)

The Friedländer condensation is a classic and versatile method for synthesizing quinolines. researchgate.netresearchgate.net It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. researchgate.netmdpi.com This reaction can be catalyzed by acids, bases, or simply by heat. researchgate.net

While direct synthesis of this compound via the Friedländer condensation is not explicitly detailed in the provided context, the methodology is a cornerstone of quinoline synthesis in general. researchgate.netresearchgate.net Researchers have focused on optimizing the Friedländer synthesis by employing various catalysts and reaction conditions to improve yields and selectivity. ijpsjournal.com The reaction has been utilized to produce a wide array of substituted quinolines, some of which serve as precursors for more complex heterocyclic systems. mdpi.com For example, the condensation of o-aminocarbonyl compounds with carbonyls possessing an active α-methylene group is a primary route to quinoline derivatives. mdpi.com

Optimization Parameters for Reaction Efficiency and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of synthetic procedures. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

In the synthesis of quinoline derivatives, the catalyst plays a pivotal role. For instance, in multicomponent reactions to form chromeno[4,3-b]quinoline-6,8-diones, using 10 mol% of guanidine (B92328) hydrochloride in water was found to be the most effective condition. bohrium.com Similarly, for the synthesis of indeno-[1,2-b]-quinoline-9,11-(6H,10H)-dione derivatives, a Cu/zeolite-Y catalyst was identified as being highly efficient. rsc.org The amount of catalyst is also a critical factor; for the aforementioned indenoquinoline synthesis, 15 mg of the Cu/zeolite-Y catalyst was found to be sufficient. rsc.org

The choice of solvent can significantly impact reaction outcomes. For example, the synthesis of pyrano[3,2-c]quinoline-2,5-diones benefits from the use of ultrasound irradiation in the presence of an acidic ionic liquid, which can lead to shorter reaction times and higher yields. pnu.ac.ir In some cases, solvent-free conditions have proven to be effective, particularly in green chemistry approaches. nih.gov

Temperature is another key parameter. Increasing the temperature from room temperature to 100 °C in the synthesis of a specific oxathiepino[5,6-b]quinoline derivative dramatically improved the yield from low to 87%. researchgate.net

Principles of Sustainable Synthesis in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of quinolines and their derivatives to minimize environmental impact. tandfonline.comresearchgate.net These principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. researchgate.net

A major focus of sustainable synthesis is the use of environmentally benign solvents. Water, ethanol (B145695), and ionic liquids are being employed as greener alternatives to traditional toxic solvents. tandfonline.com For example, the synthesis of certain quinoline derivatives has been successfully carried out in water or a mixture of ethanol and water. tandfonline.com

The use of efficient and recyclable catalysts is another cornerstone of green quinoline synthesis. Nanocatalysts are gaining attention due to their high activity and potential for recovery and reuse. nih.govacs.org For instance, an Fe3O4 NP-cell catalyst has been used for the synthesis of pyrimido[4,5-b]quinolones in water, and it could be recovered and reused multiple times without a significant loss of activity. nih.gov Other green catalysts that have been employed include p-toluenesulfonic acid and ceric ammonium nitrate. tandfonline.comresearchgate.net

Energy-efficient techniques such as microwave-assisted synthesis (MAS) are also being explored. ijpsjournal.com MAS can reduce reaction times and energy consumption, contributing to a more sustainable process. ijpsjournal.com One-pot multicomponent reactions are also favored as they reduce the number of synthetic steps and purification stages, thereby minimizing waste. bohrium.com

Elucidation of Reaction Mechanisms and Chemical Transformations of 7,8 Dichloroquinoline 5,6 Dione

Redox Chemistry of Quinoline-Dione Systems

The redox chemistry of quinoline-diones is central to their reactivity and biological activity. rsc.org These compounds can undergo electron transfer reactions, acting as potent oxidizing agents. The presence of the heterocyclic nitrogen atom and electron-withdrawing chloro substituents significantly influences the redox potentials of the quinone system, making it more susceptible to reduction compared to simpler benzoquinones. nih.govrsc.org The cytotoxicity of many quinolinediones, for instance, is linked to their ability to inhibit the mitochondrial electron transport chain through redox cycling, which generates a semiquinone radical. rsc.orgrsc.org

Quinones are archetypal examples of molecules that undergo one-electron reduction to form a semiquinone radical anion. wikipedia.org In the case of a quinoline-dione system, the process involves the transfer of a single electron to the conjugated dione (B5365651) system, generating a short-lived but crucial intermediate. nih.govrsc.org

Quinone (Q) + e⁻ ⇌ Semiquinone (Q•⁻)

This process is often the first step in the biological action of quinone-containing compounds, where cellular reductases like NAD(P)H dehydrogenase can facilitate this one-electron transfer. mdpi.com The stability and subsequent reactions of the semiquinone radical are highly dependent on the molecular structure and the surrounding environment. Substituents on the quinone ring play a critical role in modulating the half-cell reduction potential (E°′), which governs the ease of this reduction. nih.gov For instance, the formation of metal-semiquinones has been indicated by strong EPR signals upon the reduction of compounds like streptonigrin, a complex aminoquinone with a quinoline-5,8-dione subunit, in the presence of metal ions. researchgate.net

Following the initial one-electron reduction, the semiquinone can accept a second electron to form a hydroquinone (B1673460) dianion, which upon protonation yields the corresponding hydroquinone. wikipedia.org For 7,8-dichloroquinoline-5,6-dione, an ortho-quinone, this two-electron, two-proton reduction would result in the formation of 7,8-dichloroquinoline-5,6-diol, a catechol derivative.

Quinone (Q) + 2e⁻ + 2H⁺ ⇌ Hydroquinone (H₂Q)

This reduction is a reversible process, and the resulting hydroquinone can be readily oxidized back to the parent quinone, allowing the molecule to participate in catalytic redox cycles. mdpi.com This reversibility is a key feature of quinone chemistry. The reduction potential for this two-electron process is a key thermodynamic parameter that defines the oxidizing power of the quinone. mdpi.com

Electrophilic and Nucleophilic Character of the Quinone Ring

The quinone ring in this compound is inherently electrophilic. The carbonyl carbons and the carbons bearing the chloro substituents are electron-deficient due to the strong electron-withdrawing effects of the oxygen and chlorine atoms, making them susceptible to attack by nucleophiles. cymitquimica.comdergipark.org.tr Quantum chemical calculations and Molecular Electrostatic Potential (MEP) maps for related quinolinediones confirm that the quinone moiety contains highly electrophilic regions, predisposing it to nucleophilic attack. mdpi.comresearchgate.net

Quinones are excellent Michael acceptors, readily undergoing conjugate addition with a wide range of nucleophiles. wikipedia.org This reactivity allows for the introduction of various functional groups onto the quinone scaffold. While specific Michael addition studies on this compound are not prevalent, the reaction is a well-established pathway for functionalizing related quinone systems.

For example, the reaction of 2,3-dichloro-1,4-naphthoquinone with nucleophiles like amino acids proceeds via displacement of a chlorine atom in a process resembling a Michael addition-elimination. semanticscholar.org Similarly, thiol nucleophiles readily add to quinone systems. The reaction of 6,7-dichloroquinoline-5,8-dione (B1222834) with methyl thioglycolate results in the addition of the sulfur nucleophile to the quinone ring and subsequent reduction to the hydroquinone. eurjchem.com These reactions highlight the susceptibility of the chlorinated quinone ring to nucleophilic attack, a reactivity pattern that would be expected for the 7,8-dichloro isomer as well.

Table 1: Examples of Nucleophilic Addition to Chloro-Quinone Systems
Quinone ReactantNucleophileProduct TypeReference
6,7-Dichloroquinoline-5,8-dioneMethyl thioglycolateThioether-substituted hydroquinone eurjchem.com
2,3-Dichloro-1,4-naphthoquinoneL-α-amino acid ethyl estersN-(3-chloro-1,4-naphthoquinon-2-yl)-α-amino acid ethyl ester semanticscholar.org
6,7-Dichloroquinoline-5,8-dione2-Aminopyridine (B139424) derivativesRearranged ortho-quinone (Triazabenzo[3,2-a]fluorene-5,6-dione) nih.gov

The regiochemistry of nucleophilic attack on substituted quinones is a critical aspect of their chemical behavior. In this compound, there are multiple potential electrophilic sites. Interestingly, studies on the isomeric 6,7-dichloroquinoline-5,8-dione (para-quinone) have shown unexpected regioselectivity. The reaction with 2-aminopyridine derivatives resulted in nucleophilic substitution at the C7 position, followed by condensation and rearrangement to yield a complex ortho-quinone derivative, a 4a,10,11-triazabenzo[3,2-a]fluorene-5,6-dione. nih.govkoreascience.kr This was an unexpected outcome, as previous work had shown C6 substitution with other nucleophiles. nih.gov This demonstrates that the electronic and steric environment, dictated by both the nucleophile and the quinoline (B57606) scaffold, can precisely control the reaction pathway.

Furthermore, a fascinating transformation has been observed where the para-quinone 6,7-dichloroquinoline-5,8-dione converts to an ortho-quinone upon complexation with transition metals like Ruthenium(II) and Osmium(II) in protic solvents. rsc.orgrsc.org The proposed mechanism involves the coordination of the metal to the quinoline nitrogen and a carbonyl oxygen, which activates the C6 position for nucleophilic attack by the solvent (e.g., an alcohol). Subsequent rearrangement and elimination lead to the formation of the more stable ortho-quinone metal complex. rsc.orgresearchgate.net These findings underscore the subtle factors that govern regiochemistry in the quinoline-dione system.

Cycloaddition Reactions (e.g., Diels-Alder)

Quinoline-diones, being electron-deficient conjugated systems, are effective dienophiles in [4+2] cycloaddition reactions, particularly the Diels-Alder reaction. researchgate.netmdpi.com This reaction provides a powerful tool for constructing complex polycyclic and heterocyclic structures. The electron-withdrawing nature of the dione and the chloro substituents in this compound would enhance its reactivity as a dienophile.

Diels-Alder reactions involving quinoline-5,8-diones have been used to synthesize a variety of aza-anthraquinones. researchgate.net The regioselectivity of these cycloadditions is a key consideration, especially with unsymmetrical dienes. rsc.org For instance, the reaction of quinoline-5,8-dione with piperylene gives regioisomeric products, and the selectivity can be dramatically influenced by the use of a Lewis acid catalyst like boron trifluoride–diethyl ether. rsc.org The regiochemical outcome is often explained by Frontier Molecular Orbital (FMO) theory, considering both primary and secondary orbital interactions. rsc.org These reactions demonstrate the utility of quinoline-diones as building blocks in the synthesis of complex, fused-ring systems. researchgate.neteurekaselect.com

Table 2: Diels-Alder Reactions of Quinoline-Dione Systems
DienophileDieneKey FindingReference
2,4-Dioxygenated quinoline-5,8-diones1-Methoxy-3-trimethylsilyloxy-1,3-butadieneRegio- and stereoselective formation of tetraoxygenated 1-azaanthraquinones researchgate.net
Quinoline-5,8-dionePiperylene (unsymmetrical diene)Lewis acid catalyst (BF₃·OEt₂) significantly alters regioselectivity rsc.org
Quinoxaline-5,8-dioneIsopreneUsed to synthesize 7-methylbenzo[g]quinoxaline-5,10-dione mdpi.com

Computational and Theoretical Investigations of 7,8 Dichloroquinoline 5,6 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. For quinoline-diones, these calculations can predict molecular geometry, electronic structure, and reactivity. While direct computational data for 7,8-dichloroquinoline-5,6-dione is scarce, studies on its analogs establish a clear precedent for the types of analyses that would be critical for its characterization.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic structure of a molecule is key to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For similar quinoline-dione structures, the HOMO is typically localized over the quinone ring, while the LUMO is also centered on this electron-deficient moiety. The introduction of electron-withdrawing groups, such as chlorine atoms, is expected to lower the energies of both the HOMO and LUMO. The precise positioning of these chlorine atoms at the 7 and 8 positions would uniquely influence the orbital energies and the resulting energy gap for this compound.

Table 1: Representative Quantum Chemical Descriptors for a Related Quinoline-dione Derivative

ParameterDescriptionTypical Value Range for Analogs (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.0
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-3.0 to -4.0
ΔE (HOMO-LUMO Gap)Energy difference between HOMO and LUMO2.5 to 3.5

Note: This table is illustrative and based on data for analogous compounds. Specific values for this compound would require dedicated computational studies.

Mapping of Molecular Electrostatic Potential and Dipole Moments

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. In quinoline-diones, the electronegative oxygen and nitrogen atoms create regions of negative electrostatic potential (nucleophilic sites), while the hydrogen atoms and parts of the carbon framework exhibit positive potential (electrophilic sites).

Derivation of Global Reactivity Descriptors (Electrophilicity Index, Chemical Hardness, Softness)

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (1/η), indicating a molecule's polarizability.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge. It is calculated as μ2 / 2η (where μ is the electronic chemical potential, approximately -χ).

For quinoline-diones, which are known to be good electron acceptors, a relatively high electrophilicity index would be expected. The specific values of these descriptors for this compound would be instrumental in comparing its reactivity to that of other derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. These models are valuable for predicting the activity of new compounds and for guiding the design of more potent molecules.

Correlation of Molecular Descriptors with Chemical Reactivity

In the context of QSAR, various molecular descriptors calculated through computational methods are correlated with experimentally determined chemical reactivity or biological activity. For quinoline-diones, descriptors such as the HOMO-LUMO energy gap, dipole moment, and global reactivity indices have been shown to correlate with their activity. For instance, a lower HOMO-LUMO gap might correlate with higher reactivity in certain chemical transformations.

Predictive Modeling for Chemical Transformations

Once a statistically significant correlation is established, a QSAR model can be used to predict the chemical behavior of untested compounds like this compound. Such models could forecast its susceptibility to nucleophilic attack at specific positions or its potential to undergo other chemical transformations. These predictive models are instrumental in prioritizing synthetic targets and in hypothesis-driven research. However, the development of a robust QSAR model requires a substantial dataset of structurally diverse compounds with well-characterized activities, a resource that is not yet available for a series including this compound.

Molecular Modeling and Docking Simulations

Computational studies, particularly molecular modeling and docking simulations, have been instrumental in elucidating the potential biological activity of this compound and its derivatives. These theoretical approaches provide insights into how these molecules might interact with biological targets at a molecular level.

Prediction of Binding Modes and Interactions with Chemical Entities

Molecular docking studies have been employed to predict the binding modes of quinoline-5,8-dione derivatives with various enzymes. For instance, derivatives of 6,7-dichloroquinoline-5,8-dione (B1222834) have been investigated as potential inhibitors of specific enzymes.

One study focused on the interaction between derivatives and the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme. mdpi.com The analysis revealed that the 5,8-quinolinedione (B78156) moiety could form hydrophobic interactions with amino acid residues such as phenylalanine (Phe 178) and tyrosine (Tyr 126, Tyr 128), as well as the FAD cofactor within the enzyme's active site. researchgate.net The introduction of different substituents at the C2 position of the 6,7-dichloro-5,8-quinolinedione scaffold was shown to influence the enzymatic conversion rates, and molecular docking helped to understand the arrangement and types of interactions between these new derivatives and the NQO1 protein. mdpi.com

In another study, isoxazoloquinolinedione derivatives synthesized from 6,7-dichloroquinoline-5,8-dione were evaluated as selective Tyrosyl-DNA phosphodiesterase 2 (TDP2) inhibitors. nih.gov Molecular docking of a particularly active compound from this series showed it fitting into a hypothetical binding mode of TDP2. The simulations revealed specific molecular interactions between the inhibitor and the residues in the proximity of the ligand within the enzyme's binding site. nih.gov

The table below summarizes the predicted interactions of a 6,7-dichloro-2-methyl-5,8-quinolinedione derivative with the NQO1 enzyme as identified through molecular docking.

Interacting ResidueType of Interaction
Phenylalanine (Phe 178)Hydrophobic
Tyrosine (Tyr 126)Hydrophobic
Tyrosine (Tyr 128)Hydrophobic
FAD cofactorHydrophobic

Table 1: Predicted molecular interactions between a 6,7-dichloro-2-methyl-5,8-quinolinedione derivative and the NQO1 enzyme. researchgate.net

Conformational Analysis and Stereochemical Influences

The conformation of the quinolinedione scaffold and the stereochemistry of its substituents significantly influence its interactions and crystal packing. A detailed analysis of the crystal structure of 6,7-dichloro-5,8-quinolinedione and its mono-substituted propylamine (B44156) derivatives has provided insights into these aspects. researchgate.net

It was observed that the substitution of a propylamine chain at the C-7 position results in a significant twist of the chain relative to the plane of the quinolinedione rings, approaching an angle of nearly 90 degrees. This conformational change has a strong impact on the formation of hydrogen bonds within the crystal structure. The crystal structures were found to be stabilized primarily by N-H···O, C-H···O, and C-H···N hydrogen bonds. The differing positions of the propylamine substituent (at C-6 versus C-7) lead to distinct crystal structures and hydrogen bonding patterns. researchgate.net

Theoretical Prediction of Reaction Pathways and Transition States

Theoretical predictions have been valuable in understanding the reactivity of the this compound core, particularly in explaining unexpected reaction outcomes.

In reactions with 2-aminopyridine (B139424) derivatives, 6,7-dichloroquinoline-5,8-dione unexpectedly yielded ortho-quinones through nucleophilic substitution at the C7 position, rather than the expected C6 substitution. nih.gov This regioselectivity provides a route to biologically active ortho-quinone derivatives.

Furthermore, the reaction of 6,7-dichloroquinoline-5,8-dione with transition metal dimers has been shown to lead to the formation of quinoline-ortho-quinone metal complexes. rsc.org A proposed reaction mechanism for this transformation suggests that the coordination of the metal center to the para-quinone activates the C6 position for a nucleophilic attack by a solvent molecule (like an alcohol, ROH). This is followed by the decomposition of the resulting tetrahedral intermediate to yield the ortho-quinone-metal complex. rsc.org This metal-coordination-assisted pathway highlights how the electronic properties and reactivity of the quinolinedione scaffold can be modulated. rsc.orgrsc.org

Quantum chemical calculations using Density Functional Theory (DFT) have also been applied to derivatives of 5,8-quinolinequinone to calculate various electronic, hydrophobic, and global reactivity parameters. These studies help in understanding which molecular features are effective for their therapeutic properties and can guide new molecular modeling efforts. dergipark.org.tr

Spectroscopic Characterization Methodologies for 7,8 Dichloroquinoline 5,6 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. researchgate.netipb.pt For quinoline-5,6-dione derivatives, ¹H, ¹³C, and two-dimensional NMR methods are employed to gain a comprehensive structural understanding.

Proton NMR (¹H NMR) for Structural Elucidation and Proton Coupling Patterns

¹H NMR spectroscopy provides valuable insights into the number and electronic environment of protons in a molecule. In the context of 7,8-dichloroquinoline-5,6-dione and its derivatives, the chemical shifts (δ) and coupling constants (J) of the aromatic protons are particularly informative. researchgate.net

The protons on the quinoline (B57606) ring system typically appear in the aromatic region of the spectrum, generally between δ 6.0 and 9.5 ppm. d-nb.infomdpi.com The specific chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the carbonyl groups. For instance, in a related compound, 7-chloro-4-morpholinoquinolin-2-yl)benzamide, the proton at position 8 (H-8) appears as a doublet at δ 7.78 ppm (J = 2.0 Hz), while the proton at position 5 (H-5) is a doublet at δ 7.88 ppm (J = 8.9 Hz). mdpi.com The proton at position 6 (H-6) shows as a doublet of doublets at δ 7.34 ppm (J = 9.0, 2.1 Hz), indicating coupling to both H-5 and H-8. mdpi.com

Proton-proton coupling constants (J) are crucial for determining the substitution pattern on the quinoline ring. researchgate.netorganicchemistrydata.org Ortho-coupling (protons on adjacent carbons) typically exhibits larger J values (around 7-9 Hz) compared to meta-coupling (protons separated by one carbon, 2-3 Hz) and para-coupling (protons opposite to each other, <1 Hz). organicchemistrydata.orglibretexts.org For example, the doublet of doublets observed for H-6 in the aforementioned benzamide (B126) derivative confirms its position adjacent to both a chlorinated and a non-chlorinated carbon. mdpi.com The analysis of these splitting patterns allows for the unambiguous assignment of each proton in the structure. mdpi.com

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-29.40-9.47m-
H-38.22ddd-
H-49.40-9.47m-
H-58.54dd-
H-68.31ddd-
H-78.06ddd-
H-88.42dd-

Note: The data in this table is based on a representative quinoline derivative and may vary for this compound itself. The multiplicity codes are: s (singlet), d (doublet), dd (doublet of doublets), ddd (doublet of doublet of doublets), m (multiplet). mdpi.com

Carbon-13 NMR (¹³C NMR) for Carbon Framework Confirmation

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. pitt.edu The chemical shifts of carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms.

For quinoline-5,6-dione derivatives, the carbonyl carbons (C=O) of the dione (B5365651) moiety are typically observed at the downfield end of the spectrum, often in the range of δ 175-180 ppm. researchgate.netnih.gov The carbons bearing chlorine atoms (C-Cl) are also shifted downfield, with typical chemical shifts appearing between δ 112 and 146 ppm. mdpi.comnih.gov The remaining aromatic carbons of the quinoline ring resonate in the region of δ 112-164 ppm. mdpi.comnih.gov

The precise chemical shifts can help confirm the substitution pattern. For example, in a derivative where an amino group is substituted at C-7 and a chlorine at C-6, the chemical shifts of the carbonyls and the chlorinated carbons will differ from a regioisomer with the substituents swapped. researchgate.net

CarbonChemical Shift (δ, ppm)
C-2153.35
C-3128.39
C-4134.70
C-4a129.99
C-5175.62
C-6128.39
C-7144.67
C-8178.91
C-8a146.00

Note: The data in this table is based on a representative quinoline-5,8-dione derivative and may vary for this compound itself. researchgate.net

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Comprehensive Structural Assignment

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules. researchgate.netresearchgate.netgrinnell.edu

HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. grinnell.edulibretexts.org This allows for the direct pairing of ¹H and ¹³C signals, greatly simplifying the assignment process. mdpi.comresearchgate.net

HMBC spectra, on the other hand, reveal correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). researchgate.netgrinnell.edu This long-range connectivity information is crucial for piecing together the molecular fragments identified from ¹H and ¹³C NMR, and for confirming the substitution pattern on the quinoline ring. For instance, an HMBC correlation between a proton and a carbonyl carbon can definitively establish the position of that proton relative to the dione functionality. mdpi.com The structural elucidation of complex organic molecules like quinoline derivatives relies heavily on the application of these proton-detected heteronuclear NMR techniques. researchgate.net

Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., Carbonyl, C-Cl)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. mdpi.comlibretexts.org For this compound, the key vibrational bands of interest are those corresponding to the carbonyl (C=O) groups and the carbon-chlorine (C-Cl) bonds.

The carbonyl stretching vibrations (νC=O) in quinone systems typically appear as strong absorptions in the region of 1650-1700 cm⁻¹. mdpi.comresearchgate.net In 5,8-quinolinediones, two distinct C=O stretching bands are often observed. mdpi.comresearchgate.net The asymmetric stretching vibration, attributed mainly to the C-8 carbonyl group, appears at a higher wavenumber, while the symmetric vibration, associated with the C-5 carbonyl, is found at a lower wavenumber. researchgate.net For example, in some derivatives, these bands are seen around 1687-1683 cm⁻¹ and 1675-1680 cm⁻¹, respectively. mdpi.com Conjugation with the aromatic system tends to lower the stretching frequency of the carbonyl groups. pg.edu.pl

The carbon-chlorine (C-Cl) stretching vibrations are typically found in the fingerprint region of the IR spectrum, usually between 505 and 836 cm⁻¹. mdpi.comresearchgate.net While sometimes difficult to identify definitively due to other absorptions in this region, their presence can be confirmed through comparison with calculated spectra. mdpi.com Other characteristic bands include C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and C=C stretching of the quinoline ring (1374-1617 cm⁻¹). mdpi.comlibretexts.org

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Carbonyl (C=O)Asymmetric Stretch1683-1687
Carbonyl (C=O)Symmetric Stretch1675-1680
Carbon-Chlorine (C-Cl)Stretch505-836
Aromatic C-HStretch3000-3100
Aromatic C=CStretch1374-1617

Note: The data in this table is based on representative quinolinedione derivatives. mdpi.comlibretexts.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. researchgate.netnih.gov The extended π-system of the quinoline-5,6-dione core, which includes the aromatic rings and the two carbonyl groups, gives rise to characteristic absorption bands.

Compounds with a quinone chromophore typically exhibit strong absorption bands in the UV-Vis spectrum. smolecule.com For benzo[h]quinoline-5,6-dione, a related structure, strong absorptions are observed in the 350-400 nm range, which are characteristic of the quinone moiety. smolecule.com These absorptions correspond to π→π* electronic transitions within the conjugated system. smolecule.com The presence of the carbonyl groups in conjugation with the aromatic rings leads to a bathochromic shift (a shift to longer wavelengths) compared to the parent quinoline. smolecule.com This shift is a result of the lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). smolecule.com Theoretical calculations using time-dependent density functional theory (TD-DFT) can be employed to predict and interpret the electronic spectra. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of its fragmentation patterns. mdpi.com

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This pattern, with relative intensities corresponding to the natural abundance of the isotopes, provides strong evidence for the presence of two chlorine atoms in the molecule. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. durham.ac.uk

The fragmentation pattern observed in the mass spectrum provides further structural information. The molecule can break apart in predictable ways upon ionization, and the masses of the resulting fragment ions can be used to deduce the structure of the parent molecule. For example, the loss of a chlorine atom or a carbonyl group would result in fragment ions with specific mass-to-charge ratios (m/z). In a related compound, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, the mass spectrum shows the molecular ion peak and a significant fragment corresponding to the loss of the benzoyl group. mdpi.com

X-ray Crystallography for Precise Solid-State Molecular Geometry Determination of this compound and its Derivatives

A comprehensive search of scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for the compound this compound. This analytical technique, which is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, does not appear to have been reported for this specific molecule.

However, extensive X-ray crystallographic studies have been conducted on the closely related isomer, 6,7-dichloroquinoline-5,8-dione (B1222834) , and its various derivatives. These studies are crucial for unambiguously determining molecular structures, regiochemistry of reactions, and understanding intermolecular interactions in the solid state.

For instance, the reaction of 6,7-dichloroquinoline-5,8-dione with nucleophiles presents a question of whether substitution occurs at the C6 or C7 position. While spectroscopic methods like NMR can be inconclusive, X-ray crystallography provides a definitive answer. In one such case, the product of a reaction with ethyl acetoacetate (B1235776) was further reacted with propylamine (B44156) to yield crystals suitable for X-ray analysis. This analysis confirmed that the initial nucleophilic substitution occurred at the C6 position. yakhak.org

Similarly, in reactions of 6,7-dichloroquinoline-5,8-dione with 2-aminopyridine (B139424) derivatives, X-ray crystallography was indispensable in identifying the structure of the resulting 4a,10,11-triazabenzo[3,2-a]fluorene-5,6-dione, which forms through an unexpected condensation and rearrangement. This technique elucidated that the nucleophilic substitution took place at the C7 position, a result that was not anticipated.

Furthermore, X-ray diffraction has been used to study the products of reactions between 6,7-dichloroquinoline-5,8-dione and various transition metal dimers, which led to the unexpected formation of quinoline-ortho-quinone metal complexes. rsc.org

Although no direct crystallographic data for this compound is available, the study of its isomers and derivatives highlights the power of X-ray crystallography in organic chemistry. Should single crystals of this compound be prepared, X-ray diffraction would be the definitive method to establish its solid-state molecular geometry, including bond lengths, bond angles, and crystal packing.

An example of crystallographic data for a related quinone derivative, 6,6,7,7-Tetrachloro-5,6,7,8-tetrahydroquinoline-5,8-dione , is presented below to illustrate the type of information obtained from an X-ray diffraction experiment. iucr.org

Interactive Crystal Data Table for 6,6,7,7-Tetrachloro-5,6,7,8-tetrahydroquinoline-5,8-dione

Crystal ParameterValue
Formula C₉H₃Cl₄NO₂
Molecular Weight 298.92
Crystal System Orthorhombic
Space Group P 2₁ 2₁ 2₁
Unit Cell Dimensions a = 7.6115(4) Å, b = 10.3015(6) Å, c = 14.1723(8) Å
Volume 1111.3(1) ų
Z 4
Radiation Mo Kα
Temperature 295(2) K
Reflections Collected 6576
Independent Reflections 2436
R-factor 0.047

This data demonstrates that the non-aromatic portion of the fused ring in this molecule is not planar. iucr.org One of the chlorine-substituted carbon atoms is situated above the mean plane of the fused ring, while the other is located below it. iucr.org Intermolecular interactions, such as Cl1⋯O1 contacts, are also identified, revealing how the molecules pack together in a chain-like fashion. iucr.org

Advanced Research Applications of 7,8 Dichloroquinoline 5,6 Dione in Chemical Science

Strategic Intermediates in Advanced Organic Synthesis

7,8-Dichloroquinoline-5,6-dione serves as a key building block in the multistep synthesis of complex molecular architectures. Its reactivity allows for the introduction of diverse functional groups and the construction of intricate ring systems, making it an invaluable intermediate for creating novel compounds with potential therapeutic applications.

Synthesis of Complex Natural Product Analogs

The core structure of this compound is amenable to modifications that mimic the complex skeletons of natural products. For instance, it has been utilized in the synthesis of analogs of the potent antitumor antibiotic streptonigrin. The 7-amino-quinoline-5,8-dione core, which can be derived from this compound, is recognized as a highly potent pharmacophore. researchgate.net This strategic use allows researchers to generate libraries of related compounds to explore structure-activity relationships and develop new therapeutic leads.

Building Blocks for Diverse Heterocyclic Scaffolds

The reactivity of the chlorine and carbonyl groups in this compound allows for its use as a precursor to a wide array of heterocyclic systems. cymitquimica.com

Furoquinolinediones: The reaction of this compound with active methylene (B1212753) compounds like ethyl acetoacetate (B1235776) yields furoquinolinedione derivatives. nih.gov These compounds have been investigated as inhibitors of enzymes such as tyrosyl-DNA phosphodiesterase 2 (TDP2). nih.gov

Triazabenzo[a]fluorene-diones: In a reaction with 2-aminopyridine (B139424) derivatives, this compound undergoes a condensation and rearrangement to form 4a,10,11-triazabenzo[3,2-a]fluorene-5,6-diones. nih.govunipa.it This demonstrates an unexpected nucleophilic substitution at the C7 position, providing a route to ortho-quinone derivatives. nih.gov

Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-diones: These complex heterocyclic structures have been synthesized and have shown marked cytotoxicity against certain cancer cell lines. mdpi.com

Anilino- and Aryl-Substituted Quinolinediones: The chlorine atoms on the quinoline (B57606) ring can be displaced by various nucleophiles. For example, reaction with anilines can lead to the formation of 6-(N-arylamino)-7-chloro-5,8-quinolinediones, which have been evaluated for their antifungal activities. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have also been employed to introduce aryl groups at the 6- and 7-positions. researchgate.netresearchgate.net

Dual Inhibitors: The quinoline-5,8-dione scaffold has been combined with other pharmacophores to create dual-target inhibitors. For instance, it has been linked to hydroxamic acid or benzamide (B126) moieties to generate dual inhibitors of CDC25 and HDAC, which have shown significant cytotoxicity against triple-negative breast cancer cells. nih.gov

Chemical Biology Research through Molecular Interactions

The electrophilic nature of the quinone ring in this compound and its derivatives makes it an ideal probe for studying molecular interactions with biological macromolecules, particularly enzymes involved in cellular redox processes.

Investigation of Molecular Mechanisms in Enzyme Substrate/Inhibitor Interactions

The quinoline-5,8-dione scaffold is a substrate for various oxidoreductase enzymes, and modifications to this core structure can turn these substrates into potent inhibitors. This provides a powerful tool for elucidating enzyme mechanisms and for the rational design of new enzyme-targeted drugs.

NQO1 is an enzyme that is often overexpressed in solid tumors. umt.edu It catalyzes the two-electron reduction of quinones, a process that can lead to the bioactivation of certain antitumor agents. umt.edunih.gov Derivatives of quinoline-5,8-dione are excellent substrates for NQO1 and can be selectively cytotoxic to cancer cells with high NQO1 levels. umt.eduresearchgate.net

Research has shown that the substitution pattern on the quinoline-5,8-dione ring significantly influences its interaction with NQO1. For example, 7-amino analogues are generally better substrates for NQO1 than the corresponding 7-amido analogues. researchgate.net The nature of the substituent at the C-2 position also plays a role in determining the rate of reduction by NQO1. researchgate.net

Compound TypeInteraction with NQO1Reference
Quinoline-5,8-dionesSubstrates, leading to selective cytotoxicity in NQO1-overexpressing cells. umt.eduresearchgate.net
7-Amino-quinoline-5,8-dionesGenerally better substrates than 7-amido analogues. researchgate.net
C-2 substituted quinoline-5,8-dionesSubstituent nature affects reduction rate. researchgate.net

Beyond NQO1, derivatives of this compound have been investigated as inhibitors of a range of other enzymes.

Tyrosyl-DNA Phosphodiesterase 2 (TDP2): Furoquinolinedione derivatives synthesized from this compound have been identified as inhibitors of TDP2, an enzyme involved in DNA repair. nih.gov

Deformed Wing Virus (DWV) 3C Protease: 6,7-dichloroquinoline-5,8-dione (B1222834) itself has been shown to inhibit the 3C protease of the Deformed Wing Virus, which affects honey bees, with a reported IC50 value of 129.3 µM. asm.org

CDC25B2: 6,7-Dichloroquinoline-5,8-dione is a potent inhibitor of the cell cycle phosphatase CDC25B2, with an IC50 of 4.6 µM. medchemexpress.com

ERK and CDC2 Phosphorylation: A derivative, 7-chloro-6-piperidin-1-yl-quinoline-5,8-dione (PT-262), synthesized from 6,7-dichloroquinoline-5,8-dione, has been found to inhibit the phosphorylation of ERK and CDC2, key proteins involved in cell proliferation. nih.gov

Enzyme TargetInhibitorIC50Reference
Tyrosyl-DNA Phosphodiesterase 2 (TDP2)Furoquinolinedione derivative11 µM nih.gov
Deformed Wing Virus (DWV) 3C Protease6,7-dichloroquinoline-5,8-dione129.3 µM asm.org
CDC25B26,7-dichloroquinoline-5,8-dione4.6 µM medchemexpress.com
ERK Phosphorylation7-chloro-6-piperidin-1-yl-quinoline-5,8-dione (PT-262)~5 µM nih.gov

Redox Cycling and Electron Transfer in Model Biological Systems

The quinone structure is fundamentally associated with redox activity. The cytotoxicity of the general class of quinolinediones is often attributed to their ability to inhibit the electron transport chain in mitochondria. This process involves halting aerobic respiration and generating a semiquinone radical through a redox reaction. rsc.orgrsc.org

Specific research into this compound's redox behavior is not extensively documented. However, related quinone compounds are well-known to undergo bioreductive activation. For example, certain benzo[g]quinoxaline-5,10-dione derivatives, which can be synthesized from dichloroquinoline-diones, generate significant levels of free radicals in HL-60 and MCF-7 cancer cells, demonstrating active redox cycling. mdpi.com Another study highlighted that new L-shaped ortho-quinone analogues induce cell death through NQO1-mediated ROS production, a process reliant on redox cycling. mdpi.com Given its ortho-quinone structure, it is plausible that this compound could participate in similar electron transfer processes, though specific experimental validation is not yet available.

Chelation Potential with Biologically Relevant Metal Ions

One of the most notable areas of research involving the this compound structure is its formation during the chelation of metals. In a surprising discovery, researchers found that reacting the para-quinone isomer, 6,7-dichloroquinoline-5,8-dione (DQQ), with various transition metal dimers resulted in the formation of stable metal complexes containing an ortho-quinone ligand. rsc.orgrsc.org

This transformation occurs when DQQ is reacted with dimeric precursors of ruthenium(II), osmium(II), rhodium(III), and iridium(III) in an alcoholic solution. rsc.orgrsc.org The proposed mechanism suggests that the initial coordination of the para-quinone to the metal center activates a chlorine-bearing carbon, leading to a series of steps that convert the para-quinone into an ortho-quinone structure bound to the metal. rsc.org This provides a unique, coordination-assisted pathway to generate metal-chelated ortho-quinones, which would otherwise be difficult to synthesize. This finding confirms the significant potential of the ortho-quinone scaffold of this compound to act as a potent chelating agent for biologically relevant transition metals.

Development of Innovative Functional Materials

The application of this compound in the development of innovative functional materials is an area with potential, though it remains largely unexplored.

Contributions to Organic Photovoltaics and Conductive Polymers

A comprehensive review of current scientific literature reveals no specific studies detailing the application or contribution of this compound to the fields of organic photovoltaics or conductive polymers. Research in this area tends to focus on other classes of organic molecules and polymers designed to optimize charge separation and transport. rsc.org

Design of Molecular Switches and Sensors

There is currently no available research that documents the use of this compound in the specific design of molecular switches or sensors. While some quinoline derivatives have been investigated for their fluorescent properties and potential as sensors researchgate.net, this research has not yet been extended to this compound.

Applications in Dye Synthesis and Pigment Chemistry

While the broader class of quinolinediones has been noted for its potential as dyes and colorants, specific applications of this compound in dye synthesis or pigment chemistry are not documented in the literature. researchgate.net Studies on the related isomer, 6,7-dichloroquinoline-5,8-dione, show it can produce various colors on fabrics when used with different mordants, suggesting the chromophoric potential of the dichloroquinoline-dione core. njpas.com.ng However, dedicated research into the synthesis of dyes using the 7,8-dichloro-ortho-quinone isomer has not been reported.

Catalytic Applications and Redox Mediation

Utilization in Photoredox Catalysis

No specific studies detailing the utilization of this compound in photoredox catalysis were identified in the reviewed literature. While related quinone structures are sometimes explored for their photochemical properties, dedicated research on this particular compound's role as a photoredox catalyst is not publicly available.

Roles as Tunable Electron Acceptors and Donors

Information regarding the specific roles of this compound as a tunable electron acceptor or donor is not available in the current scientific literature. The inherent quinone structure suggests potential electron-accepting properties, but detailed studies, including electrochemical characterization to quantify these attributes, have not been published for this specific isomer.

Analytical Chemistry Methodologies

Development as Spectrophotometric Reagents for Analyte Determination

There are no documented instances of this compound being developed or utilized as a spectrophotometric reagent for the determination of specific analytes. Research in this area has instead focused on its isomer, 6,7-dichloroquinoline-5,8-dione, for applications such as the spectrophotometric analysis of isoniazid (B1672263).

Design of Chemical Probes for Reaction Monitoring

No research could be found on the design or application of this compound as a chemical probe for monitoring chemical reactions.

Future Research Directions and Unaddressed Challenges

Discovery of Novel and Efficient Synthetic Routes

A fundamental challenge in the study of 7,8-dichloroquinoline-5,6-dione is the lack of established, efficient synthetic protocols. Research on related compounds, however, suggests several promising avenues for exploration.

Future synthetic strategies could focus on:

Multi-step Synthesis from Precursors: The synthesis of the related 6,7-dichloroquinoline-5,8-dione (B1222834) has been achieved through a three-step reaction starting from 8-hydroxyquinoline (B1678124). researchgate.net A similar pathway, potentially involving nitration, halogenation, and oxidation of a suitable quinoline (B57606) precursor, could be investigated for the 7,8-dichloro isomer. The synthesis of furoquinolinedione and isoxazoloquinolinedione derivatives often starts with 6,7-dichloroquinoline-5,8-dione, highlighting its role as a key intermediate. nih.gov

One-Pot and Domino Reactions: Modern synthetic chemistry emphasizes efficiency and sustainability. One-pot, three-component reactions have been successfully used to generate quinoline derivatives. acs.org For instance, pyrimidine-fused quinolines have been synthesized via ligand-free, copper-catalyzed domino reactions, offering a streamlined approach that could be adapted for the target molecule. acs.org

Continuous Flow Synthesis: For scalability and improved reaction control, automated continuous flow synthesis presents a cutting-edge approach. This technology has been applied to the synthesis of quinolines, demonstrating the potential for higher yields and purity while enabling easier purification. researchgate.net Adapting such systems for the synthesis of this compound could represent a significant leap forward.

A comparative table of synthetic methods for related quinoline-diones is presented below, offering potential starting points for the synthesis of the 7,8-dichloro isomer.

Starting MaterialReagentsProductKey Features
6,7-Dichloroquinoline-5,8-dioneEthyl acetoacetate (B1235776), 3-halopyridineIndolizinoquinolinedione derivativesTwo-step synthesis with low yield; formation of four regioisomers. sysu.edu.cn
8-HydroxyquinolineBromine, Oxidation reagents7-Bromoquinoline-5,8-dioneMulti-step synthesis to create a key intermediate for cyclization reactions. sysu.edu.cn
6-Aminouracils2-Bromobenzaldehydes, CuCl₂Pyrimidine-fused quinolinesOne-pot, ligand-free domino reaction; can be performed with microwave heating. acs.org
Embelin (B1684587) (a natural benzoquinone)Anilines, Aromatic aldehydes, AgOTfDihydroquinoline embelin derivativesDomino Knoevenagel–Michael addition–intramolecular cyclization sequence. acs.org

In-depth Mechanistic Studies of Under-Explored Transformations

The reactivity of the this compound isomer is largely uncharted territory. Understanding the mechanisms of its transformations is crucial for predicting its chemical behavior and developing new applications. Studies on the 6,7-dichloro-5,8-dione isomer reveal a rich and sometimes unexpected reactivity profile that warrants investigation for the 7,8-isomer.

Key areas for mechanistic investigation include:

Regioselective Substitutions: The reaction of 6,7-dichloroquinoline-5,8-dione with 2-aminopyridine (B139424) derivatives unexpectedly produced ortho-quinones via nucleophilic substitution at the C7 position, rather than the expected C6 substitution. nih.govunipa.it A thorough mechanistic study, likely involving computational modeling, is needed to determine if the 7,8-dichloro isomer exhibits similar or different regioselectivity. This has significant implications for the controlled synthesis of new derivatives.

Condensation and Cyclization Reactions: Quinoline-diones are valuable precursors for creating more complex heterocyclic systems. For example, 6,7-dichloroquinoline-5,8-dione reacts with isoniazid (B1672263) in an alkaline medium to form a green condensation product. rsc.org It also serves as a starting material for furoquinolinedione and isoxazoloquinolinedione derivatives through reactions with active methylene (B1212753) agents. nih.govnih.gov Elucidating the mechanisms of these cyclization and condensation reactions for the 7,8-dichloro isomer would enable the rational design of novel polycyclic compounds.

Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, have been used to synthesize aryl derivatives of 6,7-dichloroquinoline-5,8-dione. researchgate.net In-depth mechanistic studies could optimize these reactions and explore other transformations, such as Heck or Buchwald-Hartwig couplings, to expand the accessible chemical space.

Advanced Computational Predictions for Uncharted Reactivity Profiles

In the absence of extensive experimental data, advanced computational methods, particularly Density Functional Theory (DFT), provide a powerful tool for predicting the reactivity of this compound. Such studies on related quinoline derivatives have proven invaluable. researchgate.netnih.gov

Future computational work should focus on:

Global Reactivity Descriptors: Calculation of parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO energy gap, chemical hardness, softness, and electrophilicity index can provide a quantitative measure of the molecule's stability and reactivity. mdpi.comdergipark.org.trmdpi.com For instance, a small HOMO-LUMO gap generally suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Maps: MEP maps are crucial for visualizing the electron distribution and identifying sites susceptible to nucleophilic and electrophilic attack. mdpi.com For this compound, this would help predict the most likely positions for substitution reactions and understand intermolecular interactions.

Simulating Reaction Pathways: DFT calculations can be used to model transition states and reaction energy profiles for potential transformations. This would allow for the in silico screening of possible reactions and catalysts, guiding experimental efforts toward the most promising routes.

The table below summarizes typical DFT-calculated parameters for the related 6,7-dichloro-2-methylquinoline-5,8-dione, illustrating the type of data that is critically needed for the 7,8-dichloro isomer.

ParameterValueSignificanceReference
E HOMO -7.53 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability. mdpi.com
E LUMO -3.73 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. mdpi.com
Energy Gap (ΔE) 3.80 eVDifference between LUMO and HOMO; indicates chemical reactivity and stability. mdpi.com
Chemical Hardness (η) 1.90Measures resistance to change in electron distribution. mdpi.com
Electrophilicity Index (ω) 8.94Measures the propensity of a species to accept electrons. mdpi.com

Elucidation of Structure-Reactivity Relationships for Emerging Chemical Applications

A major unaddressed challenge is to understand how the specific placement of the two chlorine atoms at the C7 and C8 positions influences the reactivity and potential biological activity of the quinoline-5,6-dione core. Establishing clear structure-reactivity relationships (SRRs) and structure-activity relationships (SARs) is paramount for any future application.

Research should be directed towards:

Systematic Derivatization and Biological Screening: Synthesizing a library of derivatives of this compound and screening them against various biological targets would be a crucial first step. The isomeric 6,7-dichloroquinoline-5,8-dione has been used to generate compounds with potent activity against cancer cell lines and as inhibitors of enzymes like DNA topoisomerase and CDC25 phosphatases. sysu.edu.cnmedchemexpress.cnmdpi.comresearchgate.net Comparing the activity of the 7,8-dichloro derivatives with their 6,7-dichloro counterparts would provide direct insight into the influence of the chlorine positioning.

Influence on Physicochemical Properties: The position of the chloro substituents can significantly affect properties like redox potential, which is critical for the biological activity of many quinones. Studies on related quinoxaline-diones have shown that the replacement of carbon with nitrogen atoms increases the oxidant nature of the molecules. mdpi.com A systematic study is needed to determine how the 7,8-dichloro pattern affects the electrochemical properties compared to other substitution patterns.

Target Identification and Mechanism of Action: For any biologically active derivatives discovered, identifying the molecular target and elucidating the mechanism of action is essential. For example, indolizinoquinolinedione derivatives synthesized from 6,7-dichloroquinoline-5,8-dione have been identified as catalytic inhibitors of DNA topoisomerase IB. sysu.edu.cn Similar in-depth biological studies would be required for derivatives of the 7,8-dichloro isomer.

Integration with High-Throughput Screening and Automation in Chemical Discovery

To efficiently navigate the vast chemical space and biological potential of this compound and its derivatives, modern automation and high-throughput screening (HTS) methodologies are indispensable.

Future efforts should integrate:

Automated Synthesis Platforms: The use of automated synthesis platforms can accelerate the creation of a diverse library of derivatives. ucla.edu These systems can perform reactions, work-ups, and purifications with minimal human intervention, allowing for the rapid exploration of different substituents and reaction conditions.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target. nih.gov Establishing HTS assays for targets relevant to quinoline-diones (e.g., kinases, topoisomerases, phosphatases) would enable the swift identification of active derivatives of this compound. medchemexpress.cnmedchemexpress.com

High-Content Screening (HCS): Beyond simple activity readouts, HCS uses automated microscopy and image analysis to provide multiparametric data on how a compound affects cell morphology, proliferation, and specific signaling pathways. This can provide early insights into the mechanism of action and potential toxicity.

Computer-Assisted Synthesis Planning: Computational tools can now assist in planning synthetic routes by proposing disconnections and viable reaction pathways. ucla.edu Integrating these planners with automated synthesis hardware could create a fully autonomous platform for the discovery and production of novel molecules based on the this compound scaffold.

By embracing these future research directions, the scientific community can address the current knowledge gap surrounding this compound. Such efforts are likely to uncover novel chemical transformations, reveal unique structure-activity relationships, and potentially lead to the development of new molecules with significant applications in science and medicine.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7,8-dichloroquinoline-5,6-dione, and how can purity be optimized?

  • Methodology : A common approach involves reacting substituted phthalic acid derivatives with chlorinating agents (e.g., POCl₃) under reflux, followed by purification via column chromatography (petroleum ether:EtOAc mixtures). For example, 6,7-dimethoxynaphthalen-1-ol was chlorinated with POCl₃ to yield a structurally analogous quinoline derivative . Purity validation requires HPLC (>99%) and spectroscopic confirmation (¹H NMR, MS) .

Q. How should researchers handle stability and storage of this compound in laboratory settings?

  • Methodology : Store in airtight containers under inert atmospheres (N₂/Ar) at 4°C to prevent oxidation and moisture absorption. Avoid prolonged exposure to light or heat (>100°C), as decomposition may release toxic gases (e.g., CO, Cl₂). Regularly monitor degradation via TLC or HPLC .

Q. What spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Methodology :

  • X-ray crystallography : Resolve bond lengths, angles, and intramolecular interactions (e.g., C–H⋯Cl) to confirm molecular geometry .
  • NMR/ESI-MS : Assign peaks using deuterated solvents (DMSO-d₆) and compare with literature data for analogous quinoline derivatives .

Advanced Research Questions

Q. How can QSAR models be applied to predict the bioactivity of this compound derivatives?

  • Methodology :

  • Descriptor selection : Calculate electronic (HOMO/LUMO), steric (molar refractivity), and thermodynamic (logP) parameters using software like Gaussian or COSMO-RS .
  • Validation : Employ partial least squares (PLS) regression or machine learning (e.g., Random Forest) to correlate descriptors with experimental bioactivity data (e.g., IC₅₀) .

Q. What strategies resolve contradictions in reactivity data for chlorinated quinoline derivatives under varying experimental conditions?

  • Methodology :

  • Controlled variable testing : Systematically alter reaction parameters (temperature, solvent polarity, catalyst loading) to isolate contributing factors .
  • Kinetic profiling : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation and identify rate-limiting steps .

Q. How can computational chemistry predict the electrochemical behavior of this compound in redox-active environments?

  • Methodology :

  • DFT calculations : Simulate redox potentials using B3LYP/6-31G(d) basis sets and compare with cyclic voltammetry data .
  • Surface adsorption studies : Model interactions with metal oxides (e.g., TiO₂) to assess charge-transfer efficiency in optoelectronic applications .

Data Analysis & Experimental Design

Q. What statistical methods are essential for validating reproducibility in synthetic yield optimization?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to identify optimal reagent ratios and reaction times .
  • Error analysis : Calculate relative standard deviation (RSD) across triplicate runs and use ANOVA to assess significance of variable interactions .

Q. How can researchers address discrepancies between theoretical and experimental UV-Vis absorption spectra?

  • Methodology :

  • Solvent effect correction : Use time-dependent DFT (TD-DFT) with implicit solvent models (e.g., PCM) to refine calculated λₘₐₓ values .
  • Aggregation studies : Perform concentration-dependent spectral scans to rule out π-π stacking or excimer formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.